molecular formula C21H32O3 B10855865 Dihydrocannabielsoin

Dihydrocannabielsoin

Cat. No.: B10855865
M. Wt: 332.5 g/mol
InChI Key: CNKSTABSFLNANJ-MTOHEIAKSA-N
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Description

Dihydrocannabielsoin (DHCBe) is a minor cannabinoid derivative structurally related to cannabielsoic acid (CBEA) and other hemp-derived phytocannabinoids. DHCBe shares a tricyclic terpenophenolic backbone common to cannabinoids but differs in functional group arrangement, which may influence its stability, bioavailability, and bioactivity.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5aS,6S,9S,9aR)-6-methyl-3-pentyl-9-propan-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t15-,18+,20-,21-/m0/s1

InChI Key

CNKSTABSFLNANJ-MTOHEIAKSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrocannabielsoin typically involves the hydrogenation of cannabielsoin. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Dihydrocannabielsoin can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the saturation of any remaining double bonds.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C or platinum oxide (PtO₂) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Dihydrocannabielsoin has been studied for various scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.

    Biology: Investigated for its role in the metabolic pathways of cannabinoids and its potential effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of cannabinoid-based products and formulations

Mechanism of Action

Dihydrocannabielsoin exerts its effects primarily through interaction with cannabinoid receptors in the body, specifically cannabinoid receptor types 1 and 2 (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and immune response. This compound may also interact with other molecular targets, including transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 55 (GPR55), contributing to its multimodal effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Molecular Characteristics

The table below compares key physicochemical properties of DHCBe with analogous cannabinoids identified in hemp seed extracts (e.g., cannabielsoic acid, dihydrocannabinol, and CBD) based on HPLC-DAD/ESI-MS² data :

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Observed [M-H]⁻ (m/z) Major Fragmentation Peaks (m/z)
Dihydrocannabielsoin* C22H31O5 375.22 (theoretical) ~44–45† 373.21† 205, 329, 311, 271‡
Cannabielsoic acid C22H29O5 374.21 44.2 373.2105 205(100), 329(94), 311(84)
Dihydrocannabinol C21H28O2 312.21 39.4 311.2092 293(100), 311(82), 223(59)
Cannabidiol (CBD) C21H30O2 314.22 40.7 313.2257 313(100), 201(96), 171(36)

*Theoretical values for DHCBe inferred from structural analogs.
†Approximated based on retention time and mass trends of CBEA .
‡Fragmentation patterns align with terpene-core breakdown observed in CBEA .

Extraction and Solvent-Dependent Recovery

Studies on hemp seed extracts indicate that cannabinoid recovery is highly solvent-dependent. For example:

  • CBEA and CBD are optimally extracted using polar solvents like ethanol-water mixtures, while dihydrocannabinol shows higher affinity for acetone .
  • DHCBe’s extraction profile is unreported, but its structural similarity to CBEA suggests comparable solubility in polar aprotic solvents.

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